2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide
Overview
Description
2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine and benzyl groups in the structure suggests potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with benzylamine under basic conditions.
Acylation: The resulting sulfonamide can then be acylated with 2-ethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antimicrobial or anti-inflammatory agent.
Industry: Use in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The presence of the sulfonamide group suggests it could mimic para-aminobenzoic acid (PABA) and inhibit folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-benzyl-4-fluorobenzenesulfonamide: Lacks the acetamide group but shares structural similarities.
N-(2-ethylphenyl)acetamide: Lacks the sulfonamide group but shares the acetamide structure.
Uniqueness
2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide is unique due to the combination of the sulfonamide and acetamide groups, along with the presence of fluorine and benzyl substituents. This combination may confer unique biological activities and stability.
Properties
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-2-19-10-6-7-11-22(19)25-23(27)17-26(16-18-8-4-3-5-9-18)30(28,29)21-14-12-20(24)13-15-21/h3-15H,2,16-17H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLGUIYHAFZHKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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